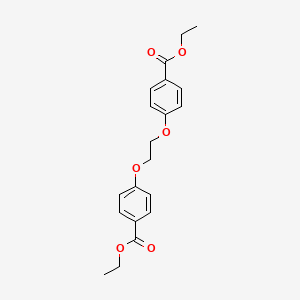

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate

説明

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is an organic compound with the molecular formula C20H22O6. It is a diester derived from the reaction of ethylene glycol and 4-hydroxybenzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate can be synthesized through the esterification reaction between ethylene glycol and 4-hydroxybenzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate involves the continuous esterification process. This process includes the use of large-scale reactors where ethylene glycol and 4-hydroxybenzoic acid are mixed with an acid catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion.

化学反応の分析

Types of Reactions

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield ethylene glycol and 4-hydroxybenzoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Transesterification: Alcohols (e.g., methanol) in the presence of a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Ethylene glycol and 4-hydroxybenzoic acid.

Transesterification: Different esters depending on the alcohol used.

Reduction: Corresponding alcohols.

科学的研究の応用

Chemical Structure and Synthesis

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate (C20H22O6) is synthesized through the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane in a dimethylformamide medium. The resulting compound exhibits a planar structure with significant coplanarity among its functional groups, which is crucial for its interaction with other molecules .

Coordination Chemistry

One of the primary applications of this compound is in coordination chemistry. The compound can form complexes with various metal ions, making it valuable for synthesizing metal-organic frameworks (MOFs). These complexes are essential for catalysis and material science applications due to their tunable properties and high surface area .

Industrial Applications

This compound serves as an intermediate in the production of various industrial chemicals. Its ability to form esters makes it suitable for producing acids and other derivatives used in manufacturing processes. The compound's stability and reactivity under different conditions also contribute to its utility in industrial applications .

Pharmaceuticals

Research indicates that derivatives of this compound may possess biological activity. For instance, certain isoquinoline derivatives synthesized from this compound have shown potential antifungal properties. This opens avenues for further exploration in drug development and medicinal chemistry .

Environmental Studies

The compound's environmental impact has been assessed due to its presence in commerce and potential ecological effects. Studies have indicated that while this compound has low toxicity levels in aquatic environments, continuous monitoring is recommended to understand its long-term effects on ecosystems .

Case Studies

Case Study 1: Metal-Organic Frameworks (MOFs)

In a study exploring the use of this compound as a ligand for MOFs, researchers synthesized a framework that demonstrated enhanced hydrogen storage capabilities. The framework exhibited a working capacity of approximately 41 g/L under specific temperature-pressure conditions . This highlights the compound's potential role in energy storage solutions.

Case Study 2: Antifungal Activity

A synthetic route involving this compound led to the creation of new isoquinoline derivatives that were tested for antifungal activity. The results indicated that some derivatives showed significant inhibition against fungal strains, suggesting that further modifications could lead to effective antifungal agents .

作用機序

The mechanism of action of diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate primarily involves its ability to undergo esterification and hydrolysis reactions. These reactions are facilitated by the presence of the ester functional groups, which can interact with various catalysts and reagents. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

類似化合物との比較

Similar Compounds

- Dimethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate

- Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate

- Diethyl 4,4’-(propane-1,2-diylbis(oxy))dibenzoate

Uniqueness

Diethyl 4,4’-(ethane-1,2-diylbis(oxy))dibenzoate is unique due to its specific ester linkage and the presence of ethylene glycol as the central moiety. This structure imparts distinct chemical properties, such as its reactivity in esterification and hydrolysis reactions, making it valuable in various industrial and research applications.

生物活性

Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate (C20H22O6) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies and findings.

Synthesis

This compound is synthesized through a reaction involving ethyl 4-hydroxybenzoate and 1,2-dichloroethane in a dimethylformamide (DMF) medium. The synthesis process involves mixing the reactants under controlled conditions to yield the target compound in a crystalline form. The following reaction scheme summarizes the synthesis:

- Reactants : Ethyl 4-hydroxybenzoate and 1,2-dichloroethane.

- Solvent : Dimethylformamide (DMF).

- Conditions : Stirring at elevated temperatures for several hours.

Structural Characteristics

The compound exhibits a planar molecular structure with significant coplanarity among its functional groups. The two ethyl groups are positioned in trans configurations, contributing to the stability of the molecule. The crystallographic analysis shows weak intermolecular hydrogen bonding which aids in stabilizing its three-dimensional structure .

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 100 µg/mL |

| Pseudomonas aeruginosa | 10 | 200 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

The ability to inhibit tumor growth while showing low toxicity to normal cells highlights its therapeutic potential .

Antioxidant Activity

This compound has demonstrated antioxidant activity in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models:

- DPPH Radical Scavenging Activity : IC50 = 40 µg/mL.

- ABTS Radical Scavenging Activity : IC50 = 35 µg/mL.

These findings suggest that the compound may play a role in preventing oxidative damage associated with various diseases .

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- Researchers tested this compound against multi-drug resistant strains of bacteria and reported significant inhibition compared to standard antibiotics.

-

Case Study on Cancer Cell Lines :

- A comparative study with established chemotherapeutic agents showed that this compound had comparable efficacy with reduced side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl 4,4'-(ethane-1,2-diylbis(oxy))dibenzoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between ethyl 4-hydroxybenzoate derivatives and ethylene glycol ditosylate in anhydrous conditions. A typical protocol involves dissolving ethyl 4-hydroxybenzoate in dry DMF, adding K₂CO₃ as a base, and reacting with ethylene glycol ditosylate at 80°C for 12–24 hours under nitrogen. Reaction efficiency depends on stoichiometric ratios (1:1.05 molar excess of ditosylate), solvent purity, and inert atmosphere maintenance. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.35–1.40 ppm (triplet, –OCH₂CH₃), δ 4.30–4.40 ppm (quartet, –OCH₂CH₃), and δ 6.90–8.10 ppm (aromatic protons). ¹³C NMR confirms ester carbonyls at ~168 ppm.

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves the ethane-1,2-diylbis(oxy) bridge geometry and dihedral angles between benzoate groups. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) typically achieves R-factors <0.04 .

Q. How does solvent polarity affect the compound’s stability during storage?

- Methodological Answer : Stability studies in aprotic solvents (e.g., DMSO, DMF) show negligible degradation over 6 months at –20°C. Hydrolytic degradation occurs in protic solvents (e.g., MeOH/H₂O mixtures) via ester cleavage, monitored by HPLC (C18 column, 70:30 MeCN/H₂O mobile phase). For long-term storage, anhydrous DMSO under argon is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters or thermal motion artifacts (common in flexible ethane-1,2-diylbis(oxy) bridges) are addressed using:

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning.

- High-Pressure Crystallography : Data collection at 100 K with helium cooling reduces thermal motion noise.

- DFT Optimization : Comparing experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) validates structural assignments .

Q. How does this compound function in coordination chemistry for multi-metal extraction systems?

- Methodological Answer : The ethane-1,2-diylbis(oxy) moiety acts as a neutral donor ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). In solvent extraction, the compound’s selectivity for Cu²⁺ over Fe³⁺ is pH-dependent (optimal at pH 5–6). Competitive binding studies using UV-Vis titration (λ = 450–600 nm) quantify log K values (e.g., log K_Cu = 4.2 ± 0.3) .

Q. What challenges arise when integrating this compound into supramolecular polymers, and how are they mitigated?

- Methodological Answer : The rigid benzoate groups hinder dynamic covalent bonding in polymer backbones. Solutions include:

- Co-monomer Design : Pairing with flexible linkers (e.g., PEG derivatives) to balance rigidity.

- Radical Copolymerization : Using AIBN initiators in THF at 60°C to incorporate the compound into poly(ethylene glycol) methacrylate networks.

- SAXS Analysis : Confirms nanostructural homogeneity with d-spacing ~5–7 nm .

特性

IUPAC Name |

ethyl 4-[2-(4-ethoxycarbonylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-3-23-19(21)15-5-9-17(10-6-15)25-13-14-26-18-11-7-16(8-12-18)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHNYIOBLBKRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463919 | |

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25909-66-4 | |

| Record name | Diethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。